molecular formula C17H34O2 B1228595 3-Methylhexadecanoic acid CAS No. 42172-35-0

3-Methylhexadecanoic acid

Cat. No. B1228595
CAS RN: 42172-35-0
M. Wt: 270.5 g/mol
InChI Key: QGVJAWWHMRGCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-hexadecanoic acid is a long-chain fatty acid.
3-Methylhexadecanoic acid is a natural product found in Erylus formosus with data available.

Scientific Research Applications

1. Lipopolysaccharide Analysis

3-Hydroxytetradecanoic and 3-hydroxyhexadecanoic acids, including 3-methylhexadecanoic acid, serve as chemical markers in the determination of lipopolysaccharides. Their analysis through gas chromatography-mass spectrometry is pivotal for characterizing lipopolysaccharides in various environments, including bacteria-contaminated pharmacological products (Mielniczuk et al., 1992).

2. Alpha-Oxidation in Rat Liver

The stereochemistry of alpha-oxidation of 3-methyl-branched fatty acids, such as 3-methylhexadecanoic acid, has been studied in rat liver. This research is significant in understanding how both R- and S-3-methylhexadecanoic acid undergo alpha-oxidation in hepatocytes and homogenates, with the process confined to peroxisomes (Croes et al., 1999).

3. Formic Acid Production in Fibroblasts

Human skin fibroblasts can oxidize 3-methylhexadecanoic acid to formic acid, suggesting its role in alpha-oxidation processes. This research provides insights into the metabolic pathways involving 3-methylhexadecanoic acid in human cells (Poulos et al., 1993).

4. Occurrence in Plant Lipids

The occurrence of similar fatty acids, like 14-methylhexadecanoic acid in Pinaceae seed oils, suggests a unique biosynthetic pathway in certain plant species. This research sheds light on the distribution and biosynthesis of such fatty acids in nature (Wolff et al., 1997).

5. Glycosidic Acid Derivatives

Research on glycosidic acid methyl esters derived from Rhizoma Jalapae Braziliensis, including derivatives of 3-methylhexadecanoic acid, explores their structure and potential biological applications. This highlights the chemical diversity and applicability of such compounds (Ono et al., 2017).

6. Lipid Synthesis in Cancer Research

Studies on the utilization of 14-methylhexadecanoic acid for lipid synthesis during cancer growth in rats provide insights into the metabolic changes in cancer cells and the potential role of similar fatty acids in tumor biology (Tuháčková et al., 1985).

7. Vitamin B12 Metabolism and Nervous System

Research involving methylhexadecanoic acid isomers in patients with vitamin B12 metabolism disorders illuminates the role of branched-chain fatty acids in the nervous system. This contributes to our understanding of metabolic diseases and neurochemistry (Kishimoto et al., 1973).

properties

CAS RN

42172-35-0

Product Name

3-Methylhexadecanoic acid

Molecular Formula

C17H34O2

Molecular Weight

270.5 g/mol

IUPAC Name

3-methylhexadecanoic acid

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17(18)19/h16H,3-15H2,1-2H3,(H,18,19)

InChI Key

QGVJAWWHMRGCSA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC(C)CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCC(C)CC(=O)O

synonyms

3-methylhexadecanoic acid
3-methylpalmitic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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